6-methoxy-9H-pyrido[3,4-b]indole
Overview
Description
6-Methoxy-9H-pyrido[3,4-b]indole is a chemical compound with the molecular formula C13H12N2O . It is also known as 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole . The molecular weight of this compound is 212.2472 .
Molecular Structure Analysis
The molecular structure of 6-methoxy-9H-pyrido[3,4-b]indole consists of a pyrido[3,4-b]indole core with a methoxy group attached at the 6-position . The structure can be visualized using Java or Javascript .Scientific Research Applications
Matrix for Analysis
One of the applications of 6-methoxy-9H-pyrido[3,4-b]indole is as a matrix for the analysis of certain compounds. It has been used for the analysis of cyclodextrins, which are cyclic oligosaccharides used in pharmaceuticals, foods, and chemical industries .
Analysis of Sulfated Oligosaccharides
In addition to cyclodextrins, 6-methoxy-9H-pyrido[3,4-b]indole has also been used for the analysis of sulfated oligosaccharides when combined with DHB as a co-matrix . Sulfated oligosaccharides are important in biological processes and have potential therapeutic applications.
Diagnostic Assay Manufacturing
This compound has been used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to identify and measure a particular substance or organism to help diagnose diseases.
Hematology
6-methoxy-9H-pyrido[3,4-b]indole has applications in hematology, the study of blood and blood-forming tissues . It could be used in research or diagnostic tests related to blood disorders.
Histology
Histology, the study of the microscopic structure of tissues, is another field where this compound finds application . It could be used in staining or other processes to visualize tissue structures.
Safety and Hazards
According to the available safety data sheets, precautions should be taken to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes when handling 6-methoxy-9H-pyrido[3,4-b]indole . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
6-Methoxy-9H-pyrido[3,4-b]indole, also known as pinoline, is a serotonin analog that selectively inhibits the activity of monoamine oxidase-A (MAO-A) . MAO-A is an enzyme that breaks down monoamine neurotransmitters, including serotonin, in the brain. By inhibiting MAO-A, pinoline increases the availability of these neurotransmitters .
Mode of Action
Pinoline interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby preventing it from breaking down serotonin . This results in an increase in serotonin levels in the brain, which can have various effects, including mood elevation .
Biochemical Pathways
The primary biochemical pathway affected by pinoline is the serotonin pathway . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions. By inhibiting MAO-A, pinoline prevents the breakdown of serotonin, leading to increased levels of this neurotransmitter in the brain .
Result of Action
The increase in serotonin levels resulting from the action of pinoline can lead to various effects at the molecular and cellular level. These include enhanced mood, reduced anxiety, and improved sleep . It’s important to note that these effects can vary depending on individual factors such as genetic makeup and overall health status.
Action Environment
The action, efficacy, and stability of pinoline can be influenced by various environmental factors. These include the individual’s diet, lifestyle, and overall health status, as well as the presence of other medications or substances that may interact with pinoline. For example, certain foods and medications can also affect serotonin levels and may therefore influence the action of pinoline .
properties
IUPAC Name |
6-methoxy-9H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFIPOMXWTXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301801 | |
Record name | 6-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-9H-pyrido[3,4-b]indole | |
CAS RN |
30684-42-5 | |
Record name | 6-Methoxy-9H-pyrido[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30684-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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